![molecular formula C24H21N5O2S B2737263 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 306959-01-3](/img/structure/B2737263.png)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
説明
MYLS22は、ミトコンドリアダイナミン様GTPアーゼである視神経萎縮1(OPA1)の選択的阻害剤です。この化合物は、腫瘍血管新生と関連するリンパ管新生を抑制し、腫瘍の増殖と転移を抑制する上で大きな可能性を示しています。 MYLS22は、その抗癌作用により主に科学研究に使用されています .
準備方法
合成経路と反応条件
MYLS22の合成は、チエノ[2,3-c]ピラゾール骨格を含むコア構造の調製から始まる、複数のステップを伴います。主要なステップには以下が含まれます。
チエノ[2,3-c]ピラゾールコアの形成: これは、適切な前駆体を制御された条件下で環化させることを伴います。
官能基化: 目的の化学的性質を達成するために、コア構造にさまざまな官能基を導入します。
工業生産方法
MYLS22の工業生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスには以下が含まれます。
バッチ合成: 大量の出発原料がバッチ反応器内で反応させられます。
連続フロー合成: この方法は、MYLS22を連続的に生産することができ、効率とスケーラビリティが向上します。
化学反応の分析
Nucleophilic Substitution Reactions
The carboxamide group undergoes nucleophilic substitution under acidic or basic conditions. For example:
-
Reaction with Ethoxymethylene Malononitrile :
Heating the compound with ethoxymethylene malononitrile in ethanol/piperidine yields 5-acetyl-2-amino-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridine-3-carbonitrile via cyclocondensation .
Reagent | Conditions | Product | Yield |
---|---|---|---|
Ethoxymethylene malononitrile | Reflux in ethanol/piperidine (15 hrs) | 5-Acetyl-2-amino-1-(pyrazolyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile | 66% |
Cyclization Reactions
The thieno[2,3-c]pyrazole core participates in intramolecular cyclization:
-
Formation of Pyrimidine Derivatives :
Treatment with sodium ethoxide induces cyclization to form 5-acetyl-1-(pyrazolyl)-6-hydroxy-4-thioxo-3,4-dihydropyrimidin-2(1H)-one under reflux .
Reagent | Conditions | Product | Yield |
---|---|---|---|
Sodium ethoxide | Reflux in ethanol (12 hrs) | 5-Acetyl-1-(pyrazolyl)-6-hydroxy-4-thioxopyrimidinone | 68% |
Acylation and Amidation
The carboxamide group reacts with electrophilic reagents to form derivatives:
-
Coupling with Pyrazole-3-carboxylic Acid :
Using Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) and DMAP in DCM facilitates amide bond formation, yielding complex heterocyclic architectures .
Reagent | Conditions | Key Product Features |
---|---|---|
Mukaiyama reagent, TEA, DMAP | 40°C in DCM (overnight) | Disubstituted pyrazole-thienopyrazole hybrids |
a) Hydrolysis:
The acetyl group undergoes hydrolysis in acidic media to yield carboxylic acid derivatives.
b) Thiolation:
Exposure to Lawesson’s reagent converts carbonyl groups to thiocarbonyls, altering electronic properties .
Regioselective Modifications
Studies on analogous pyrazoles demonstrate that substituents at the 3- and 5-positions direct reactivity. For example:
-
Radical Additions : Visible light-mediated tandem reactions with α-bromo ketones generate 1,3,5-trisubstituted pyrazoles .
-
Thioether Participation : Methylthio groups enable regioselective arylations via nucleophilic displacement .
Key Mechanistic Insights
-
Cyclocondensation : Driven by π-deficient heterocyclic cores, enabling annulation with dinucleophiles like malononitrile .
-
Acid/Base Catalysis : Piperidine or TEA enhances reaction rates by deprotonating intermediates .
Stability and Reaction Limitations
科学的研究の応用
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate various heterocyclic frameworks. The compound's structure includes a thieno[2,3-c]pyrazole moiety which contributes to its biological activity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the molecular structure and purity of the synthesized compounds.
Antioxidant Properties
Research has indicated that compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide exhibit potent antioxidant activities. These activities are crucial in combating oxidative stress-related diseases. For instance, studies have shown that derivatives of pyrazole can scavenge free radicals effectively, demonstrating their potential as therapeutic agents in conditions like cancer and neurodegenerative diseases .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies reveal that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating inflammatory disorders .
Anticancer Potential
Recent studies have highlighted the anticancer potential of thieno[2,3-c]pyrazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting a mechanism involving the modulation of key signaling pathways related to cell survival .
Case Study: Antioxidant Evaluation
A comparative study evaluated the antioxidant activity of various pyrazole derivatives using DPPH radical scavenging assays. The results indicated that certain modifications on the thieno[2,3-c]pyrazole scaffold significantly enhanced antioxidant efficacy compared to standard antioxidants like ascorbic acid .
Case Study: Anti-inflammatory Activity
In a controlled experiment assessing anti-inflammatory effects, the compound was administered to cell cultures stimulated with lipopolysaccharides (LPS). Results showed a marked reduction in inflammatory markers such as TNF-alpha and IL-6, reinforcing its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
作用機序
MYLS22は、ミトコンドリア融合に関与するタンパク質である視神経萎縮1(OPA1)を阻害することにより、その効果を発揮します。OPA1を阻害することにより、MYLS22はミトコンドリア融合を阻害し、ミトコンドリアの呼吸と活性酸素種の生成を減少させます。 これにより、G0/G1遷移期での細胞周期停止が起こり、腫瘍の増殖と転移が阻害されます .
類似化合物との比較
類似化合物
レフルノミド: ミトコンドリアダイナミクスも標的とする、関節炎のFDA承認薬。
BAY-985: 類似の抗癌作用を持つATP競合阻害剤.
MYLS22の独自性
MYLS22は、視神経萎縮1(OPA1)の選択的阻害によって独自性があり、ミトコンドリアダイナミクスとその癌における意味を研究するための貴重なツールとなっています。 他の化合物とは異なり、MYLS22は、他のミトコンドリアタンパク質に影響を与えることなく、OPA1を特異的に標的とするため、研究においてよりターゲットを絞ったアプローチを提供します .
生物活性
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound's structure includes a thieno[2,3-c]pyrazole moiety and a pyrazol derivative, which are known for their diverse biological activities. The molecular formula can be represented as , with a molecular weight of approximately 382.48 g/mol.
Anticancer Activity
Several studies have indicated that derivatives of thieno[2,3-c]pyrazoles exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl showed inhibitory effects on various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Table 1: Summary of Anticancer Activity
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Similar Compound A | HeLa | 10.5 | Apoptosis induction |
Similar Compound B | MCF7 | 8.0 | Cell cycle arrest |
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound class. In vitro assays revealed that these compounds could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting a mechanism involving the modulation of NF-kB signaling pathways .
Table 2: Anti-inflammatory Effects
Compound | Cytokine Inhibition | Concentration (µM) |
---|---|---|
N-(1,5-dimethyl...) | TNF-alpha | 5 |
N-(1,5-dimethyl...) | IL-6 | 10 |
Antioxidant Activity
The antioxidant properties of N-(1,5-dimethyl...) have been evaluated using DPPH and ABTS assays. The compound exhibited a significant ability to scavenge free radicals, indicating its potential role in preventing oxidative stress-related diseases .
Table 3: Antioxidant Activity
Assay Type | IC50 (µM) |
---|---|
DPPH | 12.0 |
ABTS | 15.5 |
The biological activity of N-(1,5-dimethyl...) can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It appears to modulate various signaling pathways such as NF-kB and MAPK pathways.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
Case Studies
A notable case study involved the administration of a related thieno[2,3-c]pyrazole compound in an animal model for breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting the anticancer hypothesis .
特性
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c1-15-19-14-20(32-24(19)28(26-15)17-10-6-4-7-11-17)22(30)25-21-16(2)27(3)29(23(21)31)18-12-8-5-9-13-18/h4-14H,1-3H3,(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEJADKUYLLKPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC4=C(S3)N(N=C4C)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306959-01-3 | |
Record name | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。